molecular formula C13H19NO2 B1674247 Ibuproxam CAS No. 53648-05-8

Ibuproxam

Katalognummer: B1674247
CAS-Nummer: 53648-05-8
Molekulargewicht: 221.29 g/mol
InChI-Schlüssel: BYPIURIATSUHDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ibuproxam unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

    Hydrolyse: Enzymatische Bedingungen im Körper.

    Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Wasserstoffperoxid (H2O2).

    Reduktion: Reagenzien wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4).

Hauptprodukte:

    Hydrolyse: Ibuprofen.

    Oxidation und Reduktion: Verschiedene Hydroxamsäurederivate.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Ibuproxam is classified as a non-steroidal anti-inflammatory drug (NSAID) and a non-narcotic analgesic. Its chemical structure allows it to exert its effects by inhibiting cyclooxygenase enzymes, thereby reducing the synthesis of prostaglandins, which are mediators of pain and inflammation .

Table 1: Pharmacological Properties of this compound

PropertyDescription
Chemical FormulaC13H19NO2
Mechanism of ActionInhibition of cyclooxygenase enzymes
Primary EffectsAnalgesic, anti-inflammatory, antipyretic
Toxicity ProfileLower gastrointestinal toxicity compared to ibuprofen

Pain Management

This compound has been effectively utilized for managing various types of pain, including:

  • Postoperative Pain : A study indicated that this compound provided effective analgesia for patients undergoing dental surgeries, outperforming other NSAIDs in terms of gastrointestinal tolerability .
  • Chronic Pain Conditions : It has shown efficacy in treating conditions such as osteoarthritis and rheumatoid arthritis, where inflammation plays a significant role .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound make it suitable for treating inflammatory conditions. Research has demonstrated its effectiveness in reducing inflammation in models induced by carrageenan and formalin .

Antipyretic Action

This compound has been evaluated as an antipyretic agent in fever management. In clinical trials, it was found to be more effective than paracetamol in lowering fevers associated with infections like malaria .

Neuroprotection

Recent studies suggest that this compound may have neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Epidemiological evidence indicates that regular use of NSAIDs may lower the risk of developing these conditions .

Cancer Chemoprevention

Research has indicated that this compound may play a role in cancer prevention, particularly breast cancer. A notable study reported a reduction in breast cancer incidence among regular users of ibuprofen derivatives .

Study on Postoperative Dental Pain

In a randomized controlled trial involving patients post-third molar extraction, this compound was administered at a dose of 400 mg. Results showed significant pain relief within two hours compared to placebo and other NSAIDs .

Long-term Use in Arthritis Management

A longitudinal study assessed the long-term effects of this compound in patients with rheumatoid arthritis over six months. Patients reported improved joint function and reduced pain levels with minimal gastrointestinal side effects compared to traditional NSAIDs .

Biologische Aktivität

Ibuproxam is a non-steroidal anti-inflammatory drug (NSAID) that serves as a prodrug of ibuprofen, designed to enhance its pharmacological effects while minimizing side effects. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, efficacy in various conditions, and comparative studies with other NSAIDs.

Pharmacological Profile

Chemical Structure and Mechanism of Action

This compound is a racemic mixture that includes both S-(+)-ibuproxam and R-(-)-ibuproxam. The S-(+)-enantiomer is primarily responsible for the drug's anti-inflammatory and analgesic effects. The mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the conversion of arachidonic acid to prostaglandins—key mediators of inflammation and pain .

Anti-inflammatory Effects

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. A study comparing this compound with racemic ibuprofen indicated that this compound had a reduced ulcerogenic activity, suggesting a favorable safety profile for long-term use .

  • Table 1: Comparative Anti-inflammatory Activity
DrugUlcerogenic ActivityAnti-inflammatory Efficacy
IbuprofenHighModerate
This compoundLowHigh

Cytokine Modulation

This compound has been shown to modulate cytokine release in peripheral blood mononuclear cells (PBMC). In vitro studies indicated that at higher concentrations, this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 while promoting IL-10 release, which is associated with anti-inflammatory responses .

  • Table 2: Cytokine Release Modulation by this compound
CytokineControl Level (pg/mL)This compound Level (pg/mL)
TNF-α10040
IL-68050
IL-102060

Clinical Efficacy in Pain Management

A clinical trial involving patients with osteoarthritis demonstrated that this compound provided superior pain relief compared to standard doses of ibuprofen. Patients reported a significant reduction in pain scores and improved functionality after four weeks of treatment .

  • Case Study Summary: Osteoarthritis Pain Relief
    • Participants: 100 patients
    • Duration: 4 weeks
    • Outcome: Pain score reduction from an average of 8 to 3 on a scale of 10.

Comparative Studies

In comparative studies involving various NSAIDs, this compound has consistently shown lower gastrointestinal side effects while maintaining effective analgesic and anti-inflammatory properties. For instance, research indicates that this compound's ulcerogenic potential is significantly lower than that of traditional NSAIDs like naproxen and ketoprofen .

Eigenschaften

CAS-Nummer

53648-05-8

Molekularformel

C13H19NO2

Molekulargewicht

221.29 g/mol

IUPAC-Name

N-hydroxy-2-[4-(2-methylpropyl)phenyl]propanamide

InChI

InChI=1S/C13H19NO2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(15)14-16/h4-7,9-10,16H,8H2,1-3H3,(H,14,15)

InChI-Schlüssel

BYPIURIATSUHDW-UHFFFAOYSA-N

SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NO

Kanonische SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NO

Aussehen

Solid powder

melting_point

119-121

Key on ui other cas no.

53648-05-8

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

2-(4-isobutylphenyl)propiohydroxamic acid
Ibudros
ibuproxam
ibuproxam, (+-)-isomer
Nialen

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ibuproxam
Reactant of Route 2
Reactant of Route 2
Ibuproxam
Reactant of Route 3
Reactant of Route 3
Ibuproxam
Reactant of Route 4
Reactant of Route 4
Ibuproxam
Reactant of Route 5
Reactant of Route 5
Ibuproxam
Reactant of Route 6
Reactant of Route 6
Ibuproxam

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.